molecular formula C17H10Cl2N2O4 B5053353 N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide

N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide

Cat. No. B5053353
M. Wt: 377.2 g/mol
InChI Key: CECLBNYCFBSEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide, commonly known as DCNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. DCNP has been extensively studied for its potential applications in cancer therapy, immunology, and neurobiology.

Mechanism of Action

DCNP acts as a competitive inhibitor of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide by binding to the ATP-binding site of the enzyme. It prevents the phosphorylation of downstream substrates, leading to the modulation of various cellular processes. DCNP has been shown to inhibit the activity of both conventional and novel N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide isoforms, but not atypical N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide isoforms. The inhibition of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide by DCNP has been shown to induce apoptosis in cancer cells, modulate cytokine production in immune cells, and regulate synaptic plasticity in the brain.
Biochemical and Physiological Effects
DCNP has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, DCNP has been shown to induce apoptosis by inhibiting the activity of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide and modulating downstream signaling pathways. In immune cells, DCNP has been shown to modulate cytokine production and regulate the immune response. In the central nervous system, DCNP has been shown to regulate synaptic plasticity and neuronal survival. However, the effects of DCNP on different cell types and tissues may vary depending on the concentration, duration, and context of the treatment.

Advantages and Limitations for Lab Experiments

DCNP has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide, making it an ideal tool to study the role of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide in different cellular processes. DCNP is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, DCNP also has some limitations. It can be toxic to cells at high concentrations, leading to non-specific effects. Moreover, the inhibition of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide by DCNP may not reflect the physiological regulation of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide in vivo, as other regulatory mechanisms may also modulate N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide activity.

Future Directions

DCNP has several potential future directions for scientific research. One direction is to investigate the role of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and to explore the potential therapeutic applications of DCNP in these diseases. Another direction is to study the role of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide in the immune response to infectious diseases and to develop DCNP-based therapies for these diseases. Moreover, DCNP can be used as a tool compound to study the downstream signaling pathways of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide and to identify novel targets for drug development. Overall, DCNP has great potential to advance scientific research in various fields, and further studies are needed to fully explore its potential applications.

Synthesis Methods

DCNP can be synthesized by reacting 2-naphthol with 2,5-dichloro-4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction yields DCNP as a yellow crystalline solid with a melting point of 225-226°C. The purity of DCNP can be determined by high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Scientific Research Applications

DCNP has been widely used as a tool compound to study the role of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide in various cellular processes. It has been shown to inhibit the activity of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide in vitro and in vivo, leading to the modulation of downstream signaling pathways. DCNP has been used to investigate the role of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide in cancer cell proliferation, differentiation, and survival. It has also been used to study the immune response in various diseases, including autoimmune disorders and infectious diseases. Moreover, DCNP has been used to investigate the role of N-(2,5-dichloro-4-nitrophenyl)-3-hydroxy-2-naphthamide in the central nervous system, including learning and memory, synaptic plasticity, and neurodegeneration.

properties

IUPAC Name

N-(2,5-dichloro-4-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-12-8-15(21(24)25)13(19)7-14(12)20-17(23)11-5-9-3-1-2-4-10(9)6-16(11)22/h1-8,22H,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECLBNYCFBSEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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